molecular formula C9H8O3S B230450 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-6-carboxylic acid

Cat. No. B230450
M. Wt: 196.22 g/mol
InChI Key: NTXXIOJUCMZEKW-UHFFFAOYSA-N
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Patent
US09233982B2

Procedure details

Ethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate (1.5 g, 6.7 mmol) was dissolved in EtOH (20 mL). 1M NaOH (aq.) (7 mL) was added portion-wise and the mixture was stirred at room temperature for 1 hr 45 min. The mixture was concentrated in vacuo and the residue was treated with 2M HCl (aq.). The product was extracted into ethyl acetate (×3) and this was back extracted with water and saturated brine. The organic extracts were combined, dried (MgSO4) and concentrated in vacuo to yield crude 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid (1.27 g, 100%). This was dissolved in THF (15 mL) and BH3.DMS (4.8 mL, 2M in THF, 8.7 mmol) was added drop-wise at 0° C. The mixture was warmed to room temperature and stirred for 18 hr. Methanol was added and the reaction mixture was concentrated in vacuo. The crude residue was dissolved in ethyl acetate and washed with 1M NaOH (aq.) solution, water and brine. The organic extract was dried (MgSO4) and concentrated in vacuo to give the title compound (1.2 g, quant.).
Name
Ethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:14][C:10]2[S:11][CH:12]=[CH:13][C:9]=2[C:8](=[O:15])[CH2:7]1)=[O:5])C.[OH-].[Na+]>CCO>[O:15]=[C:8]1[C:9]2[CH:13]=[CH:12][S:11][C:10]=2[CH2:14][CH:6]([C:4]([OH:5])=[O:3])[CH2:7]1 |f:1.2|

Inputs

Step One
Name
Ethyl-4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(=O)C1CC(C2=C(SC=C2)C1)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with 2M HCl (aq.)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (×3)
EXTRACTION
Type
EXTRACTION
Details
this was back extracted with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
O=C1CC(CC=2SC=CC21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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